molecular formula C7H7Cl2FN2 B1423814 4-Chloro-2-fluoro-benzamidine hydrochloride CAS No. 1187927-09-8

4-Chloro-2-fluoro-benzamidine hydrochloride

Cat. No.: B1423814
CAS No.: 1187927-09-8
M. Wt: 209.05 g/mol
InChI Key: ZYSUCPSLKDRMHS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-benzamidine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and high-yield synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-benzamidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted under appropriate conditions.

    Oxidation and Reduction: The amidine group can be oxidized or reduced depending on the reagents used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamidines, while oxidation and reduction reactions can modify the functional groups present on the compound .

Scientific Research Applications

4-Chloro-2-fluoro-benzamidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition, particularly proteases.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-benzamidine hydrochloride involves its interaction with specific molecular targets, such as serine proteases. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity . This inhibition can be useful in studying enzyme function and in developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-fluoro-benzamidine hydrochloride is unique due to its specific combination of chloro and fluoro substituents on the benzamidine moiety. This unique structure allows it to interact with biological targets in a distinct manner compared to other similar compounds, making it valuable in biochemical research and potential therapeutic applications .

Biological Activity

4-Chloro-2-fluoro-benzamidine hydrochloride is a chemical compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, focusing on enzyme inhibition, antimicrobial properties, and its role in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C7H6ClFN2·HCl
  • Molecular Weight : 194.07 g/mol

The presence of both chloro and fluoro substituents on the benzamidine moiety contributes to its unique reactivity and interaction with biological targets.

The primary mechanism of action for this compound involves its role as an inhibitor of serine proteases . It binds to the active site of these enzymes, preventing substrate access and inhibiting their catalytic activity. This property makes it a valuable tool in biochemical research, particularly in studies related to enzyme kinetics and inhibition mechanisms.

Enzyme Inhibition

This compound has been extensively studied for its inhibitory effects on various proteases, including:

  • Serine Proteases : The compound has shown significant inhibitory activity against serine proteases, which are critical in numerous physiological processes. Its binding affinity and specificity make it a candidate for further development as a therapeutic agent targeting diseases associated with protease dysregulation .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. The compound has been evaluated for its effectiveness against:

  • Bacteria : In vitro tests have demonstrated its ability to inhibit Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported in the range of 50–250 μg/ml depending on the strain tested.
  • Fungi : The compound also displays antifungal properties, particularly against strains such as Candida albicans, with notable MIC values indicating its potential as an antifungal agent .

Study on Enzyme Inhibition

A study conducted by highlighted the effectiveness of this compound as a serine protease inhibitor. The research outlined the compound's ability to significantly reduce enzymatic activity in vitro, demonstrating its potential utility in therapeutic applications targeting diseases like cancer and inflammatory disorders.

Antimicrobial Activity Assessment

In another study, the antimicrobial efficacy of this compound was assessed using a broth microdilution method. The results indicated that:

MicroorganismMIC (μg/ml)
Staphylococcus aureus50
Escherichia coli100
Candida albicans250

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents .

Applications in Research and Medicine

The diverse biological activities of this compound have led to its application in several research areas:

  • Drug Development : It serves as an intermediate in synthesizing pharmaceuticals aimed at specific enzymes and receptors, enhancing drug efficacy .
  • Biochemical Research : The compound is utilized in studies involving protease inhibitors, contributing to advancements in understanding disease mechanisms .
  • Material Science : Its unique properties are leveraged in developing novel materials with enhanced characteristics .

Properties

IUPAC Name

4-chloro-2-fluorobenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFN2.ClH/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSUCPSLKDRMHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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